
5-(Aminomethyl)benzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)benzene-1,3-dicarboxamide: is an organic compound with the molecular formula C9H11N3O2 It is a derivative of benzene, featuring an aminomethyl group and two carboxamide groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)benzene-1,3-dicarboxamide typically involves the reaction of 5-aminoisophthalic acid with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The purification of the compound may involve recrystallization or chromatographic techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Aminomethyl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The carboxamide groups can be reduced to amines under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Aminomethyl)benzene-1,3-dicarboxamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of supramolecular polymers and coordination compounds due to its ability to form hydrogen bonds and coordinate with metal ions .
Biology: In biological research, this compound is investigated for its potential as a ligand in the design of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with various biological targets, making it a valuable tool in drug discovery .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to form stable complexes with metal ions is also utilized in the development of diagnostic agents .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)benzene-1,3-dicarboxamide involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions enable the compound to modulate the activity of enzymes and receptors. The molecular targets include various proteins and nucleic acids, where the compound can act as an inhibitor or activator, depending on the context .
Comparación Con Compuestos Similares
5-Aminoisophthalic acid: Shares the aminomethyl group but lacks the carboxamide groups.
Benzene-1,3-dicarboxamide: Lacks the aminomethyl group but has two carboxamide groups.
5-(Hydroxymethyl)benzene-1,3-dicarboxamide: Similar structure with a hydroxymethyl group instead of an aminomethyl group.
Uniqueness: 5-(Aminomethyl)benzene-1,3-dicarboxamide is unique due to the presence of both aminomethyl and carboxamide groups, which confer distinct chemical reactivity and binding properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
918810-63-6 |
|---|---|
Fórmula molecular |
C9H11N3O2 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
5-(aminomethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C9H11N3O2/c10-4-5-1-6(8(11)13)3-7(2-5)9(12)14/h1-3H,4,10H2,(H2,11,13)(H2,12,14) |
Clave InChI |
MNJYYKQPXFPGGT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)N)C(=O)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol](/img/structure/B13980285.png)
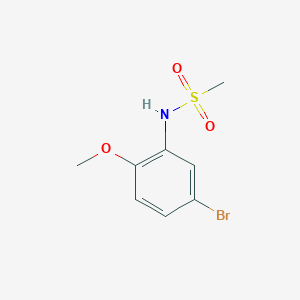
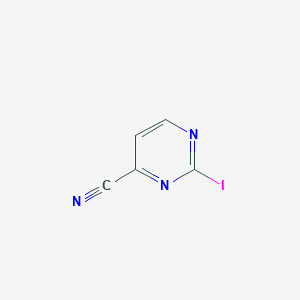

![4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13980327.png)


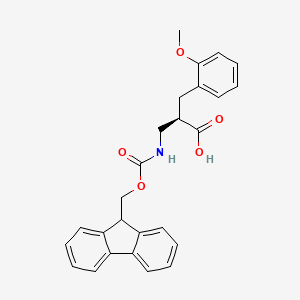
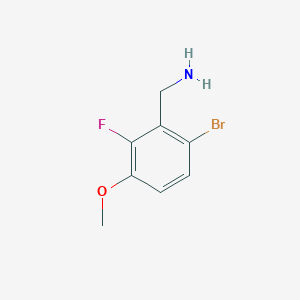
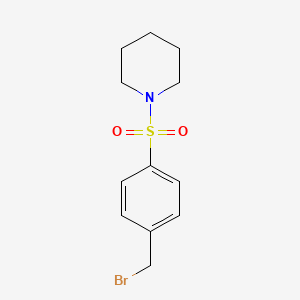
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13980378.png)
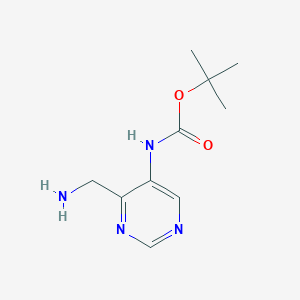
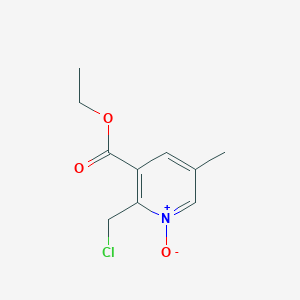
![1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine](/img/structure/B13980395.png)
